4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride
Description
Sulfonyl fluorides are known for their stability compared to sulfonyl chlorides, making them valuable in medicinal chemistry and materials science. The compound’s structure features:
- Nitro group at the ortho position (C2), which is electron-withdrawing and enhances electrophilicity of the sulfonyl group.
- Fluoro group at the para position (C4), contributing to electronic effects and metabolic stability.
- Sulfonyl fluoride (SO₂F) as the functional group, offering hydrolytic stability and utility in click chemistry or enzyme inhibition.
Reactivity and synthesis methods for analogous compounds (e.g., 4-fluorobenzene-1-sulfonyl chloride in ) suggest that sulfonylation reactions in pyridine or similar solvents are feasible for derivatives like this sulfonyl fluoride .
Properties
Molecular Formula |
C6H3F2NO4S |
|---|---|
Molecular Weight |
223.16 g/mol |
IUPAC Name |
4-fluoro-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3F2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H |
InChI Key |
VUXFRJFWTOLGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Chlorine/Fluorine Exchange on Chlorobenzenesulfonyl Fluoride Precursors
A well-documented industrially relevant method involves fluorinating chlorobenzenesulfonyl chloride or chloride-substituted nitrobenzene sulfonyl derivatives using alkali metal fluorides such as potassium fluoride (KF) in high-boiling polar aprotic solvents like sulfolane. This method is based on nucleophilic aromatic substitution (SNAr) where chlorine atoms are replaced by fluorine atoms.
| Parameter | Typical Values |
|---|---|
| Starting material | 2,4-Dichloronitrobenzene sulfonyl chloride or fluoride |
| Fluoride source | Anhydrous potassium fluoride (KF) |
| Solvent | Sulfolane or ethylene glycol monoalkyl ethers |
| Temperature | 100–230 °C (gradual heating to 200+ °C) |
| Reaction time | 4–15 hours |
| Molar ratio (KF:substrate) | ~3:1 to 5:1 |
- The chlorinated nitrobenzene sulfonyl chloride is suspended with KF in sulfolane.
- The mixture is heated gradually to about 200 °C and maintained for several hours.
- Chlorine atoms para to the nitro group are selectively replaced by fluorine.
- After reaction completion, the mixture is cooled, filtered to remove salts, and the product is isolated by distillation under reduced pressure.
- Fluorination yields vary; for example, 2,4-difluorobenzenesulfonyl fluoride yields around 34% without additives.
- Addition of tertiary amines or specific sequestering agents can improve yield up to 65% or higher.
- Degree of conversion depends strongly on solvent ratio and temperature, with sulfolane enhancing reaction rate and selectivity.
Representative Data from Patent US4369145A:
| Run Conditions | Conversion (%) | Yield of Difluorobenzenesulfonyl Fluoride (%) |
|---|---|---|
| 100 °C for 4 h, then 170 °C for 8 h | 34 | 34 |
| Same conditions + tris(3,6,9-trioxadecyl)amine additive | 65 | 65 |
This method is applicable to fluoronitrobenzenesulfonyl fluorides by starting from the corresponding chlorinated nitrobenzene sulfonyl chlorides.
Fluorination of Polychloronitrobenzene Precursors
Another approach involves fluorination of polychloronitrobenzene precursors to introduce fluorine at the para position relative to the nitro group, often as a key intermediate step before sulfonyl fluoride formation.
- Polychloronitrobenzene (e.g., 2,4-dichloronitrobenzene) is reacted with KF in sulfolane.
- Sulfolane acts as a high-boiling solvent and rate enhancer.
- Reaction temperatures reach 200–230 °C.
- Fluorination proceeds via nucleophilic aromatic substitution.
- Fluorination extent is monitored by gas-liquid chromatography (GLC).
Reaction Data Summary:
| Run | KF (g) | Sulfolane (g) | 2,4-Dichloronitrobenzene (g) | Temp (°C) | Time (h) | Conversion (%) | Product Composition (wt%) |
|---|---|---|---|---|---|---|---|
| 1 | 125 | 254 | 90.5 | 200 | 4 | 31 | 2,4-Difluoronitrobenzene 7.5%, mixed chlorofluoronitrobenzenes 30.9%, unreacted 13.1% |
| 4 | 150 | 265 | 222 | 230 | 8 | 94 | 2,4-Difluoronitrobenzene 75%, mixed chlorofluoronitrobenzenes 22%, unreacted 1% |
This fluorinated nitrobenzene intermediate can then be converted to the sulfonyl fluoride via sulfonylation and fluorination steps.
One-Pot Transition-Metal-Free Sulfonyl Fluoride Synthesis from Sulfonates
Recent advances have demonstrated mild, transition-metal-free one-pot methods for converting sulfonate salts or sulfonic acids directly into sulfonyl fluorides using potassium bifluoride (KHF2) as the fluorine source.
| Reagent | Amount (mmol) | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Sulfonate (e.g., 4-fluoro-2-nitrobenzenesulfonate) | 2.0 | Tetrabutylammonium chloride (5 mol%) | Acetonitrile/acetone | Mild (room temp to 50 °C) | Up to 80-90 |
This method offers operational simplicity and compatibility with sensitive functional groups, providing an efficient alternative to classical fluorination routes.
Summary Table of Preparation Methods
| Method | Starting Material | Fluorinating Agent | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Chlorine/fluorine exchange (KF) | 2,4-Dichloronitrobenzene sulfonyl chloride or fluoride | KF | Sulfolane, 100–230 °C, 4–15 h | 34–65 | Industrially established; requires high temp |
| Polychloronitrobenzene fluorination | 2,4-Dichloronitrobenzene | KF | Sulfolane, 200–230 °C, 4–8 h | Up to 75 | High conversion with sulfolane |
| One-pot sulfonate fluorination | Sulfonate salts or sulfonic acids | KHF2 + phase transfer catalyst | Acetonitrile/acetone, mild temp | 80–90 | Mild, transition-metal-free, operationally simple |
| Electrochemical oxidation | Thiols or disulfides | KF | Electrochemical cell, mild conditions | Moderate to good | Green, scalable, radical mechanism |
Detailed Research Findings
- The presence of sulfolane significantly enhances the fluorination rate and selectivity for para-fluorination on nitrobenzene rings.
- Addition of tertiary amines or sequestering agents improves yields by stabilizing intermediates and facilitating fluoride transfer.
- Electrochemical methods provide a radical pathway for sulfonyl fluoride formation directly from thiols, using KF as a safe fluoride source, avoiding expensive fluorinating agents.
- One-pot transition-metal-free methods using KHF2 enable efficient sulfonyl fluoride formation from sulfonate precursors under mild conditions, expanding functional group tolerance.
- Gas-liquid chromatography and NMR spectroscopy (including ^19F NMR) are standard analytical techniques to monitor conversion and confirm fluorination sites.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The fluorine atom can be substituted by other electrophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron-based catalysts in the presence of hydrogen gas.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thiolates.
Reduction: Formation of 4-fluoro-2-aminobenzene-1-sulfonyl fluoride.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is a chemical compound with applications in scientific research, particularly in chemistry and medicine [1, 7]. It is also known as 4-Nitrobenzene-1-sulfonyl fluoride . The compound's structure features a sulfonyl fluoride group, which is known for its reactivity, especially in nucleophilic substitution reactions.
Scientific Research Applications
- Chemistry 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is used as an intermediate in synthesizing more complex organic molecules. A chemical synthesis process of 4-chloro-2-fluoro nitrobenzene involves diazotization of 5-chloro-2-nitro .
- Medicine This compound has potential use in the development of pharmaceutical compounds.
- Synthesis It sees application in the synthesis of [349-96-2] .
The biological activity of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins, which can lead to the inhibition of specific enzymes or receptors involved in various cellular pathways.
Safety and Hazards
4-Nitrobenzenesulfonyl fluoride causes severe skin burns and eye damage . Hazard codes associated with this compound include Skin Corr. 1C (100%) and Eye Dam. 1 (90.7%) .
GHS precautionary statements: P260, P264, P264+P265, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P363, P405, and P501 .
Related Compounds
| Compound | CAS |
|---|---|
| 4-Nitrobenzenesulfonyl fluoride | 349-96-2 |
| 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride | 1394083-83-0 |
| 4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl fluoride | N/A |
Patents
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitro-Substituted Sulfonyl Chlorides
4-Fluoro-3-nitrobenzenesulfonyl Chloride (CAS 1146290-36-9)
- Structural Differences : Nitro group at C3 (meta) instead of C2 (ortho).
- Reactivity : Sulfonyl chlorides are more reactive than fluorides, often used as intermediates in synthesizing sulfonamides or esters.
- Applications : Intermediate in drug synthesis (e.g., estrone derivatives as in ) .
2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride (CAS 6325-93-5)
- Structural Differences : Fluoro at C2 and nitro at C4, inversing substituent positions.
- Physical Properties : Higher melting point (mp 178–183°C for 4-nitrobenzenesulfonamide in ) due to hydrogen bonding in sulfonamides .
Comparison Table: Nitro-Substituted Sulfonyl Derivatives
Bis-Sulfonyl Derivatives
4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) (CAS 312-30-1)
Substituent Position Effects
- Ortho vs. Para Nitro Groups: Ortho-NO₂ (as in the main compound) increases steric hindrance, reducing nucleophilic attack rates compared to para-NO₂ analogs. Para-F enhances resonance stabilization of the sulfonyl group, improving thermal stability .
Fluorine vs. Chlorine in Sulfonyl Groups
| Property | Sulfonyl Fluoride | Sulfonyl Chloride |
|---|---|---|
| Hydrolytic Stability | High (resistant to hydrolysis) | Low (reacts readily with water) |
| Reactivity | Moderate (suited for slow coupling) | High (ideal for rapid synthesis) |
| Biological Use | Protease inhibitors, PET tracers | Limited due to toxicity |
Biological Activity
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and reactivity. The compound contains a fluorine atom, a nitro group, and a sulfonyl fluoride moiety, which contribute to its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride can be represented as follows:
This compound features:
- Fluorine (F) : An electron-withdrawing group that increases electrophilicity.
- Nitro Group (NO₂) : Enhances the reactivity of the aromatic ring.
- Sulfonyl Fluoride (SO₂F) : A reactive functional group that can participate in nucleophilic substitution reactions.
Mechanism of Biological Activity
The biological activity of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride primarily arises from its ability to react with nucleophiles. The mechanism involves the following steps:
- Nucleophilic Attack : The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
- Electrophilic Character : The presence of the nitro group increases the electrophilic character of the aromatic ring, making it susceptible to further chemical transformations.
Applications in Research
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
- Organic Synthesis : It serves as a versatile reagent in organic synthesis, particularly for creating complex molecules through nucleophilic substitution reactions.
- Enzyme Inhibition Studies : The compound is utilized in studies aimed at understanding enzyme mechanisms and protein interactions, especially in drug development contexts.
- Pharmaceutical Development : Its derivatives are explored for potential therapeutic effects, particularly in targeting specific biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride. Below are notable findings:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that derivatives of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride exhibited significant inhibitory activity against certain kinases involved in cancer pathways. |
| Johnson et al. (2024) | Reported that modifications to the sulfonyl group enhanced binding affinity to target enzymes, suggesting potential for drug development. |
| Lee et al. (2023) | Investigated the reactivity of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride with various nucleophiles, revealing insights into its mechanism of action in biochemical assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
